DBCO-PEG1-NH-Boc is classified as a click chemistry reagent and a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugates. It is derived from the combination of dibenzocyclooctyne and polyethylene glycol, with the Boc group serving as a temporary protecting group for amine functionalities. This compound is commercially available from various suppliers, including MedchemExpress and BroadPharm .
The synthesis of DBCO-PEG1-NH-Boc typically involves several key steps:
For instance, one method involves dissolving DBCO-acid in a suitable solvent (like tetrahydrofuran) under an inert atmosphere, followed by the addition of triethylamine and Boc-protected lysine derivatives . The reaction conditions are carefully monitored to ensure complete conversion, typically confirmed by thin-layer chromatography.
The molecular structure of DBCO-PEG1-NH-Boc features:
The molecular formula for DBCO-PEG1-NH-Boc is CHNO with a molecular weight of approximately 297.37 g/mol .
DBCO-PEG1-NH-Boc primarily participates in copper-free click chemistry reactions with azides. This reaction proceeds via a strain-promoted alkyne-azide cycloaddition mechanism, resulting in the formation of 1,2,3-triazoles. The reaction is characterized by its high efficiency and selectivity, making it ideal for bioconjugation applications.
The Boc group can be cleaved under acidic conditions (e.g., treatment with trifluoroacetic acid), allowing for subsequent reactions involving the free amine . This versatility makes DBCO-PEG1-NH-Boc suitable for synthesizing complex biomolecular constructs.
The mechanism of action for DBCO-PEG1-NH-Boc involves several steps:
This process allows researchers to create precise biomolecule modifications for applications in drug delivery, imaging, and diagnostics .
DBCO-PEG1-NH-Boc exhibits several notable physical and chemical properties:
These properties make it an attractive choice for applications requiring biocompatibility and precise chemical modifications .
DBCO-PEG1-NH-Boc has numerous applications across various fields:
Strain-Promoted Azide-Alkyne Cycloaddition represents a transformative advancement in click chemistry that circumvents cytotoxic copper catalysts through strategic molecular strain. This reaction harnesses ring strain energy within cyclooctynes (e.g., dibenzocyclooctyne) to drive spontaneous cycloaddition with azides, forming stable 1,2,3-triazole linkages under physiological conditions. The enthalpy release (>188 kJ/mol) from ring stress relief enables rapid kinetics while maintaining bioorthogonality—minimal interference with native biochemical processes. This attribute permits real-time labeling in living systems, including in vivo imaging, surface modifications, and targeted drug delivery platforms [3] [6] [10]. The Nobel Prize-winning foundation of click chemistry (2022) underscores SPAAC’s pivotal role in biomolecular engineering, particularly where copper sensitivity precludes alternative methods [10].
Table 1: Comparative Attributes of Copper-Free versus Copper-Catalyzed Click Chemistry
Parameter | SPAAC (Copper-Free) | CuAAC (Copper-Catalyzed) |
---|---|---|
Reaction Catalyst | None (strain-driven) | Copper(I) |
Biocompatibility | High (suitable for live cells) | Limited (copper cytotoxicity) |
Primary Applications | Live-cell imaging, in vivo therapeutics | In vitro diagnostics, material science |
Reaction Kinetics | Moderate | Fast |
Key Reagents | Dibenzocyclooctyne, difluorocyclooctyne | Terminal alkynes, azides |
DBCO-Polyethylene Glycol1-Amino-tert-Butyloxycarbonyl (CAS 2364591-77-3) exemplifies precision-engineered molecular architecture enabling multifunctional bioconjugation. Its structure integrates three critical domains:
This configuration enables dual-conjugation strategies: initial SPAAC ligation via dibenzocyclooctyne-azide coupling, followed by tert-butyloxycarbonyl deprotection and amine-mediated linkage. Such versatility underpins its utility in synthesizing Proteolysis-Targeting Chimeras, where precise spatial orientation between E3 ligase ligands and target protein binders dictates degradation efficiency [1] [8]. The molecular weight (491.58 g/mol) and purity (>98%) further ensure reproducible bioconjugation outcomes [9].
Table 2: Key Physicochemical Properties of DBCO-Polyethylene Glycol1-Amino-tert-Butyloxycarbonyl
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₂₈H₃₃N₃O₅ | Confirmed via mass spectrometry |
Molecular Weight | 491.58 g/mol | Calculated from formula |
Purity | >98% | HPLC analysis |
Storage Conditions | -20°C (powder); -80°C (solutions) | Maintains stability for >3 years (powder) |
Solubility | DMSO, methanol, aqueous buffers | Enhanced by polyethylene glycol moiety |
Polyethylene Glycolylation technology originated in the 1970s with Davis’s pioneering protein conjugates, culminating in Adagen® (pegademase bovine)—the first Food and Drug Administration-approved polyethylene glycolylated therapeutic (1990) for severe combined immunodeficiency. This innovation demonstrated that polyethylene glycol chains confer stealth properties by reducing opsonization, renal clearance, and immunogenicity [4] [7]. The 1980s–1990s witnessed paradigm-shifting applications in nanocarriers:
Modern iterations leverage monodisperse polyethylene glycol linkers (e.g., polyethylene glycol1 in DBCO-Polyethylene Glycol1-Amino-tert-Butyloxycarbonyl) for precision bioconjugation. This evolution underpins cutting-edge applications from Stable Nucleic Acid Lipid Particles (Pfizer/Moderna COVID-19 vaccines) to antibody-drug conjugates like Zynlonta®, where polyethylene glycol optimizes solubility, plasma stability, and linker cleavage efficiency [4] [7].
Figure: Timeline of Key Innovations in Polyethylene Glycolylated Biomaterials
1970s: Protein polyethylene glycolylation (Davis) ↓ 1990: Adagen® FDA approval ↓ 1990s: Stealth liposomes (Doxil®); polyethylene glycol-poly(lactic-co-glycolic acid) nanoparticles ↓ 2000s: Mucosal transport optimization; brain-targeted polyethylene glycolylated nanocarriers ↓ 2020s: Monodisperse polyethylene glycol linkers in antibody-drug conjugates/vaccines (e.g., COVID-19 lipid nanoparticles)
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: